4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF3NO/c14-7-1-3-9(10(16)5-7)13(19)18-12-4-2-8(15)6-11(12)17/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYKCDCSEJICLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide typically involves the reaction of 4-bromo-2-fluorobenzoic acid with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are used in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Cambridge Structural Database (CSD)
The CSD reveals critical trends in halogenated benzamides:
Key Observations :
- Fo24 vs. Fo23 (Isomer) : Fo23 (N-(2,3-difluorophenyl)-2-fluorobenzamide) shares the Pn space group and near-identical unit cell parameters with Fo24 (RMSD = 0.02 Å). Differences arise in fluorine positioning, altering intramolecular contacts and synthon formation .
- Chlorinated Analogs (XEHZOD, ZAJWUF) : These exhibit divergent space groups (e.g., P2₁/c) and weaker C–H···Cl/Br interactions compared to Fo24’s C–H···F/O networks .
Hydrogen Bonding and Supramolecular Features
Fo24’s intermolecular interactions are dominated by:
Comparison with Brominated Derivatives :
- 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallizes with two molecules per asymmetric unit (P2₁/c). Nitro groups disrupt planar stacking, unlike Fo24’s fluorine-driven coplanarity .
- 4-Bromo-N-(4-chlorophenyl)-2-fluorobenzamide : Exhibits mixed halogen effects, with Cl···Br contacts influencing thermal stability .
Spectroscopic and Physical Properties
- ¹⁹F NMR : Fo24’s aromatic fluorines resonate at –114, –115, and –118 ppm , consistent with meta/para-substitution patterns . Chlorinated analogs show upfield shifts (e.g., –110 to –125 ppm for Cl) .
- Melting Points : Tri-fluorinated benzamides (e.g., Fo24) typically melt at 150–160°C, lower than tetra-fluorinated analogs (170–190°C) due to reduced symmetry .
Biological Activity
4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with bromine and fluorine substituents, which contribute to its unique chemical properties. The presence of these halogens often enhances the compound's biological activity by affecting its binding affinity to various molecular targets.
The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. The halogen substituents can enhance hydrophobic interactions, improving binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, including those involved in neurotransmission and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzamide derivatives, including this compound. The results indicated a promising profile against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle disruption .
- Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance .
- Pharmacokinetic Studies : Pharmacokinetic evaluations have suggested that this compound exhibits favorable absorption and distribution characteristics in vivo, enhancing its viability as a therapeutic agent .
Q & A
Q. What are standard synthetic routes for preparing 4-bromo-N-(2,4-difluorophenyl)-2-fluorobenzamide?
The compound can be synthesized via a condensation reaction between 2-fluorobenzoyl chloride derivatives and 2,4-difluoroaniline. A typical protocol involves:
- Step 1: Activate the carboxylic acid (e.g., using thionyl chloride or DCC) to form the acyl chloride intermediate.
- Step 2: React the acyl chloride with 2,4-difluoroaniline in anhydrous dichloromethane or THF under nitrogen, with a base like triethylamine to scavenge HCl.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Yields >80% are achievable with optimized stoichiometry and inert conditions .
Q. How can the purity and structural integrity of this compound be validated?
- Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >95% purity.
- Structural Confirmation:
- NMR: and NMR to verify substituent positions and absence of byproducts.
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths, angles, and packing interactions (e.g., SHELX refinement ).
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]) and isotopic pattern matching the bromine/fluorine content .
Advanced Research Questions
Q. How do fluorine substituents influence the compound’s intermolecular interactions and crystallographic behavior?
Fluorine atoms drive unique packing motifs:
- Hydrogen Bonding: The amide N–H forms 1D chains via N–H···O=C interactions (e.g., Å, angle ~160°).
- C–F···π Stacking: Fluorine on the benzamide ring engages in orthogonal interactions ( Å) with adjacent aromatic systems, stabilizing the lattice .
- Conformational Rigidity: Fluorine’s electronegativity restricts rotation around the amide bond, favoring coplanar aromatic rings (interplanar angle <5° in crystal structures) .
Q. What experimental strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Byproduct Analysis: Use LC-MS to identify side products (e.g., bromine displacement or over-fluorination).
- Kinetic Control: Adjust reaction temperature (e.g., cooling to 0°C slows competing pathways) or use protecting groups for sensitive sites.
- Computational Screening: DFT calculations (e.g., Gaussian09) predict reactivity of bromine vs. fluorine sites under varying conditions, guiding reagent selection .
Q. How can SHELX software improve structural refinement for this compound?
- Data Handling: SHELXL refines high-resolution X-ray data () using least-squares minimization, accounting for anisotropic displacement parameters for Br and F atoms.
- Disorder Modeling: SHELXL’s PART instruction resolves rotational disorder in the 2,4-difluorophenyl group.
- Validation: The ADDSYM tool checks for missed symmetry, critical for bromine-heavy structures prone to twinning .
Q. What role does this compound play in medicinal chemistry, and how is its bioactivity assessed?
- Pharmacophore Potential: The bromine atom enhances lipophilicity (logP ~3.5), while fluorine improves metabolic stability.
- Assays:
Methodological Challenges and Solutions
Q. How are conflicting crystallographic data (e.g., bond-length discrepancies) reconciled?
Q. What computational tools predict the compound’s reactivity in nucleophilic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
